molecular formula C15H17N3O3 B14431846 Ethyl (1-acetamido-4-phenyl-1H-imidazol-2-yl)acetate CAS No. 80809-50-3

Ethyl (1-acetamido-4-phenyl-1H-imidazol-2-yl)acetate

Cat. No.: B14431846
CAS No.: 80809-50-3
M. Wt: 287.31 g/mol
InChI Key: JTHHFBMHDHVZOJ-UHFFFAOYSA-N
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Description

Ethyl (1-acetamido-4-phenyl-1H-imidazol-2-yl)acetate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, an acetamido group, and a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-acetamido-4-phenyl-1H-imidazol-2-yl)acetate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Another method involves the use of a one-pot, four-component synthesis. This method includes heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. This approach is efficient and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-acetamido-4-phenyl-1H-imidazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (1-acetamido-4-phenyl-1H-imidazol-2-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.

    Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic properties.

    Industry: The compound is used in the development of agrochemicals, dyes, and functional materials

Comparison with Similar Compounds

Ethyl (1-acetamido-4-phenyl-1H-imidazol-2-yl)acetate can be compared with other imidazole derivatives,

Properties

80809-50-3

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

ethyl 2-(1-acetamido-4-phenylimidazol-2-yl)acetate

InChI

InChI=1S/C15H17N3O3/c1-3-21-15(20)9-14-16-13(10-18(14)17-11(2)19)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,17,19)

InChI Key

JTHHFBMHDHVZOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CN1NC(=O)C)C2=CC=CC=C2

Origin of Product

United States

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